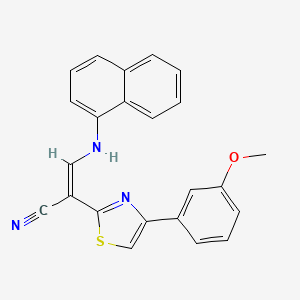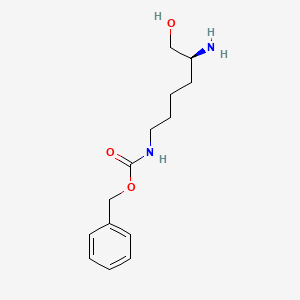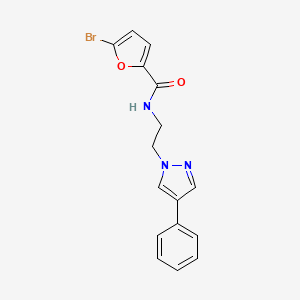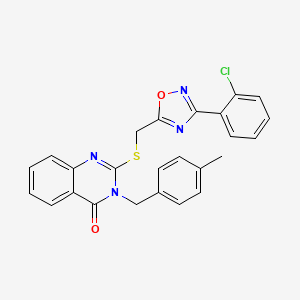
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A novel compound, closely related to the chemical structure of interest, demonstrated significant anticancer activity against the human malignant melanoma cell line A375. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Anti-Inflammatory and Analgesic Properties
Research into methoxytetrahydropyrans, which share a similar structural motif, identified a new series of 5-lipoxygenase inhibitors with significant potency and oral bioavailability. These compounds have been developed for clinical evaluation in inflammatory conditions, highlighting the potential therapeutic applications of related compounds in managing inflammation and pain (Crawley et al., 1992).
Optical Properties for Technology Applications
A study on the binding interaction and optical properties of a similar compound with ZnO nanoparticles revealed significant fluorescence quenching, indicating potential applications in the development of fluorescent sensors and organic light-emitting diodes (OLEDs). The research suggests that compounds within this chemical family might be useful for enhancing the performance of nanomaterial-based electronic devices (Jayabharathi et al., 2014).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-27-19-9-4-8-17(12-19)22-15-28-23(26-22)18(13-24)14-25-21-11-5-7-16-6-2-3-10-20(16)21/h2-12,14-15,25H,1H3/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFHGPLSEHQTSG-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)
![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)
![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)


![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)